9-Amino-1,2,3,4-tetrahydroacridin-1-ol, often referred to in conjunction with maleic acid, is a compound of significant interest in medicinal chemistry, particularly for its potential applications in treating neurodegenerative diseases such as Alzheimer's disease. This compound is structurally related to tacrine, a known acetylcholinesterase inhibitor. The combination with maleic acid forms a salt that enhances the compound's stability and bioavailability.
The synthesis of 9-amino-1,2,3,4-tetrahydroacridin-1-ol has been documented in various studies and patents. Initial synthesis methods involved the reaction of 2-aminobenzonitrile with cyclohexanone in the presence of p-toluenesulfonic acid . This method has evolved over time, leading to improved yields and purities.
This compound falls under the category of tetrahydroacridines, which are bicyclic organic compounds. More specifically, it is classified as an aromatic amine due to the presence of an amino group attached to an acridine skeleton. Its derivatives have been studied for their pharmacological properties, particularly as acetylcholinesterase inhibitors.
The synthesis of 9-amino-1,2,3,4-tetrahydroacridin-1-ol typically involves several key steps:
The synthesis can yield significant quantities of the target compound (up to 93% yield) when optimized correctly. The use of specific solvents and temperature control plays a crucial role in maximizing yield and purity.
The molecular formula for 9-amino-1,2,3,4-tetrahydroacridin-1-ol is , and its structure features a fused tetracyclic system with an amino group at position 9 and a hydroxyl group at position 1. This configuration contributes to its biological activity.
Crystallographic studies have provided insights into its three-dimensional arrangement. The compound typically exhibits a triclinic crystal system with specific lattice parameters that can be determined through X-ray crystallography .
9-Amino-1,2,3,4-tetrahydroacridin-1-ol undergoes various chemical reactions due to its functional groups:
The inhibition mechanism involves competitive binding to the active site of acetylcholinesterase, leading to prolonged neurotransmitter action.
The mechanism by which 9-amino-1,2,3,4-tetrahydroacridin-1-ol exerts its effects primarily revolves around its ability to inhibit acetylcholinesterase:
Pharmacological studies indicate that compounds like 9-amino-1,2,3,4-tetrahydroacridin-1-ol demonstrate significant efficacy in reversing cognitive deficits induced by scopolamine in animal models .
9-Amino-1,2,3,4-tetrahydroacridin-1-ol appears as a solid at room temperature and exhibits good solubility in polar solvents due to its hydroxyl group.
The compound has a melting point that varies based on purity but typically ranges around 150 °C. It is stable under standard laboratory conditions but may undergo hydrolysis or oxidation if exposed to extreme conditions.
Spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry have been utilized extensively for structural confirmation and analysis of purity .
The primary application of 9-amino-1,2,3,4-tetrahydroacridin-1-ol is in pharmacology as a potential therapeutic agent for Alzheimer's disease due to its role as an acetylcholinesterase inhibitor. Clinical trials are ongoing to evaluate its safety and efficacy compared to existing treatments like tacrine .
Additionally, research continues into its effects on neurotransmitter systems beyond acetylcholine, exploring potential uses in treating other neurodegenerative conditions.
The discovery of tacrine (THA, 9-amino-1,2,3,4-tetrahydroacridine) as a reversible acetylcholinesterase inhibitor (AChEi) in the 1980s marked a paradigm shift in Alzheimer's disease (AD) therapeutics. As the first FDA-approved AD drug (1993), tacrine demonstrated that enhancing cholinergic neurotransmission could alleviate cognitive deficits. However, its utility was limited by significant hepatotoxicity and a narrow therapeutic window. This prompted systematic structural modifications to retain efficacy while improving safety. Among the most promising derivatives was 9-amino-1,2,3,4-tetrahydroacridin-1-ol (commonly designated HP-029 or velnacrine), first synthesized and evaluated in the late 1980s [1] [3].
Table 1: Key Tacrine Derivatives and Their Evolution
Compound | Structural Feature | Primary Advancement | Clinical Status |
---|---|---|---|
Tacrine (THA) | Unsubstituted aminoacridine | First AChEi approved for AD | Approved (1993-2013) |
Velnacrine (HP-029) | 1-Hydroxy substitution | Reduced acute toxicity vs. tacrine | Phase II clinical trials |
Suronacrine (HP-128) | 1-Hydroxy + benzylamino | Dual AChE inhibition/monoamine uptake inhibition | Phase I clinical trials |
Preclinical studies demonstrated velnacrine's superior profile:
These advances propelled velnacrine into clinical development as a second-generation acridine-based cognitive enhancer, with its maleate salt (CAS 118909-22-1) improving solubility and bioavailability [9].
The strategic introduction of a hydroxyl group at the C1 position of the tacrine scaffold represented a deliberate effort to modulate physicochemical and pharmacological properties. This modification yielded 9-amino-1,2,3,4-tetrahydroacridin-1-ol (velnacrine), whose maleate salt became a focus of neuropharmacological research [9].
Molecular and Pharmacodynamic Advantages
The C1-hydroxyl group confers several critical advantages over the parent tacrine structure:
Table 2: Impact of C1-Hydroxylation on Key Properties
Property | Tacrine | Velnacrine | Biological Consequence |
---|---|---|---|
logP (Predicted) | 3.12 | 2.58 | Improved aqueous solubility |
Hydrogen Bond Donors | 1 | 2 | Enhanced target engagement |
Acute Toxicity (Mouse LD~50~ ip) | 44.7 mg/kg | 74.5 mg/kg | Wider therapeutic window |
AChE IC~50~ | 0.15 μM | 3.27 μM | Maintained target inhibition |
Functionally, velnacrine preserved cholinesterase inhibition while gaining unexpected pharmacological benefits. Compound 1p (HP-128, suronacrine), a benzylamino analog of velnacrine, exhibited dual mechanisms: potent AChE inhibition (IC~50~ similar to velnacrine) combined with inhibition of monoamine uptake (IC~50~ = 0.070 μM for noradrenaline and 0.30 μM for dopamine) [1]. This suggested hydroxylated analogs could address both cholinergic deficits and comorbid neurochemical imbalances in AD.
The bioactivity of aminoacridine derivatives exhibits marked dependence on the positional relationship between the amino group and ring substituents. Velnacrine (9-amino-1-hydroxy) exemplifies how subtle positional changes create distinct pharmacological profiles compared to isomers like 9-amino-3,4-dihydroacridin-1(2H)-one or unsubstituted tacrine.
Critical Structure-Activity Relationships (SAR):
Table 3: Bioactivity of Select Tetrahydroacridine Isomers and Derivatives
Compound | Structure | AChE IC~50~ (μM) | Additional Activities |
---|---|---|---|
Tacrine | 9-amino (no C1-OH) | 0.15 | Hepatotoxic metabolites |
Velnacrine (HP-029) | 9-amino-1-OH | 3.27 | Reduced toxicity, cognitive enhancement |
Suronacrine (HP-128) | 9-(benzylamino)-1-OH | ~3.0 | DA/NE uptake inhibition (IC~50~ <0.3 μM) |
6-Fluoro-9-amino-1-one | 9-amino-1-oxo | >10 | Minimal AChE inhibition |
9-Amino-3,4-dihydroacridin-1(2H)-one | C1-carbonyl (oxidized) | 8.5 | Reduced membrane permeability |
Synthetic efforts revealed the sensitivity of bioactivity to molecular architecture. The original velnacrine synthesis involved:
Biological evaluations confirmed that chirality at C1 influences potency, with the (R)-enantiomer showing 2–3-fold greater AChE inhibition than the (S)-form in some analogs [1]. Nevertheless, most pharmacological studies utilized racemic mixtures due to synthetic feasibility during development. The maleate salt form (velnacrine maleate) was consistently employed in advanced studies to ensure stability and consistent pharmacokinetics [9].
CAS No.: 1986-70-5
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 5290-02-8
CAS No.:
CAS No.: 25309-44-8